molecular formula C14H17NO4 B1505544 N-Cbz-(S)-3-cyclopropylalanine CAS No. 215523-07-2

N-Cbz-(S)-3-cyclopropylalanine

Cat. No. B1505544
CAS RN: 215523-07-2
M. Wt: 263.29 g/mol
InChI Key: NCRLSXDXLQPBEU-LBPRGKRZSA-N
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Description

“N-Cbz-(S)-3-cyclopropylalanine” is a compound that involves the Cbz (carboxybenzyl) protecting group. The Cbz group is a benzyloxycarbonyl group and protects amines as carbamates . This protection is particularly important for peptide synthesis . The Cbz group can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the Cbz group), or basic conditions (piperidine for FMOC) respectively .


Synthesis Analysis

The synthesis of N-Cbz protected amines typically involves the use of Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The reaction involves the attack of the nucleophilic amine to the highly reactive chloroformate . A variety of N-Cbz-protected aliphatic amines and aryl amines have been efficiently converted to amides with high yields .


Molecular Structure Analysis

The molecular structure of N-Cbz-(S)-3-cyclopropylalanine involves a carbamate group, which is a result of the Cbz protection. The Cbz group is also known as the benzyl ester of chloroformic acid .


Chemical Reactions Analysis

The chemical reactions involving N-Cbz-(S)-3-cyclopropylalanine primarily involve the protection and deprotection of the amine group. The Cbz group can be removed using acid, catalytic hydrogenation, or basic conditions . In addition, a variety of N-Cbz-protected aliphatic amines and aryl amines have been efficiently converted to amides with high yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Cbz-(S)-3-cyclopropylalanine are primarily determined by the chemistry of the compound. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Mechanism of Action

The mechanism of action for the protection of amines using the Cbz group involves the attack of the nucleophilic amine to the highly reactive chloroformate . The deprotection mechanism involves the reduction with H2, releasing toluene and the free carbamate .

Safety and Hazards

The safety data sheet for Benzyl chloroformate, a compound related to N-Cbz-(S)-3-cyclopropylalanine, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may cause an allergic skin reaction, respiratory irritation, and cancer. It may also cause damage to organs through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

(2S)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRLSXDXLQPBEU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-(S)-3-cyclopropylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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